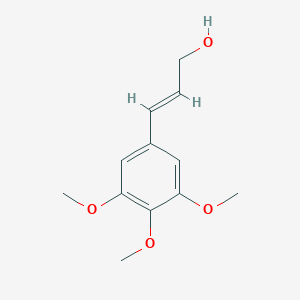

3,4,5-Trimethoxycinnamyl alcohol

Description

Properties

IUPAC Name |

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8,13H,6H2,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDDMDAKGIRCPP-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284458 | |

| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30273-62-2, 1504-56-9 | |

| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30273-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxycinnamyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxycinnamyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways and Biological Origin

Phenylpropanoid Biosynthesis Context

The phenylpropanoid pathway is a vital and complex network of metabolic reactions in terrestrial plants. researchgate.net This pathway is responsible for synthesizing a vast array of phenolic compounds from the amino acid L-phenylalanine. nih.gov These compounds, sometimes classified as secondary metabolites, are indispensable for plant survival, providing structural integrity, protection against UV radiation and pathogens, and pigmentation. researchgate.netnih.gov

The pathway serves as the primary route for the production of monolignols, the building blocks of the complex polymer lignin (B12514952). researchgate.net Lignin is a major component of the secondary cell walls in vascular plants, conferring rigidity and hydrophobicity. nih.gov Besides monolignols, the phenylpropanoid pathway gives rise to other significant classes of compounds, including flavonoids, coumarins, stilbenes, and anthocyanins, all branching off from key intermediates like cinnamic acid. nih.govresearchgate.net

Enzymatic Transformations Leading to Cinnamyl Alcohols

The journey from L-phenylalanine to 3,4,5-Trimethoxycinnamyl alcohol (sinapyl alcohol) involves a sequence of specific enzymatic reactions. The initial steps create central hydroxycinnamic acid intermediates, which are then channeled towards the synthesis of different monolignols.

The general pathway proceeds as follows:

L-Phenylalanine is first deaminated by Phenylalanine ammonia-lyase (PAL) to produce trans-Cinnamic acid . nih.gov

Cinnamate (B1238496) 4-hydroxylase (C4H) then hydroxylates cinnamic acid to form p-Coumaric acid . researchgate.net

A series of subsequent hydroxylations, methylations, and ligations involving enzymes like 4-Coumarate-CoA ligase (4CL) , p-Hydroxycinnamoyl-CoA:shikimate p-hydroxycinnamoyltransferase (HCT) , and Caffeoyl-CoA O-methyltransferase (CCoAOMT) convert p-Coumaric acid into feruloyl-CoA. researchgate.net

The pathway leading specifically to sinapyl alcohol diverges from the synthesis of other monolignols, such as coniferyl alcohol. This branch involves further enzymatic modifications. Ferulate 5-hydroxylase (F5H) introduces a hydroxyl group onto coniferaldehyde (B117026) or coniferyl alcohol. researchgate.net

This is followed by methylation, catalyzed by Caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) , which acts on 5-hydroxyconiferaldehyde (B1237348) to yield Sinapaldehyde (B192390) . researchgate.netresearchgate.net

In the final step, Cinnamyl alcohol dehydrogenase (CAD) catalyzes the NADPH-dependent reduction of sinapaldehyde to its corresponding alcohol, Sinapyl alcohol (this compound) . researchgate.net

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts L-Phenylalanine to trans-Cinnamic acid. nih.gov |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates Cinnamic acid to p-Coumaric acid. researchgate.net |

| 4-Coumarate-CoA ligase | 4CL | Activates p-Coumaric acid to its CoA ester. researchgate.net |

| Cinnamoyl-CoA reductase | CCR | Reduces cinnamoyl-CoA esters to aldehydes. researchgate.net |

| Ferulate 5-hydroxylase | F5H | Hydroxylates ferulic acid derivatives at the 5-position. researchgate.net |

| Caffeic acid/5-hydroxyferulic acid O-methyltransferase | COMT | Methylates the 5-hydroxyl group to form sinapic acid derivatives. researchgate.net |

| Cinnamyl alcohol dehydrogenase | CAD | Reduces cinnamaldehydes to cinnamyl alcohols. researchgate.net |

Role of Cinnamic Acid Derivatives as Intermediates in Natural Systems

Cinnamic acid and its various derivatives are central intermediates in the metabolism of all green plants, as well as some fungi and prokaryotes. nih.gov These compounds, characterized by a C6-C3 carbon skeleton, are not merely transient molecules but are pivotal branch points leading to a multitude of secondary metabolites. nih.govresearchgate.net

The structural diversity of these derivatives arises from hydroxylation and methoxylation patterns on the phenyl ring. nih.gov Common derivatives include p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. researchgate.netnih.gov These intermediates can be found in plants in their free acid form or as esters or amides. nih.gov Their presence is crucial for the synthesis of structural polymers like lignin and protective compounds such as flavonoids, which shield plants from UV damage, and isoflavonoids, which have roles in plant defense. nih.govnih.gov Therefore, the pool of cinnamic acid derivatives is tightly regulated to meet the plant's developmental and environmental needs.

Metabolic Interconversions in Biological Systems

Once synthesized, this compound and its related acid, 3,4,5-Trimethoxycinnamic acid (also known as sinapic acid), can undergo further metabolic changes. In nature, they are often found as esters or glycosides.

Esters of 3,4,5-Trimethoxycinnamic acid (sinapic acid) are widely distributed in medicinal plants, such as those from the Polygala genus. nih.gov A notable example is 3,6′-disinapoyl sucrose (B13894) (DISS), an oligosaccharide ester found in the roots of Polygala tenuifolia. nih.govnih.gov

When such esters are ingested by mammals, they undergo biotransformation. Studies on the metabolism of DISS in mice have shown that it is broken down in the body. nih.gov The metabolic pathways involve the cleavage of the ester bonds. nih.gov Following oral administration of DISS, its metabolites, including free sinapic acid, have been identified in plasma, urine, and various organs. nih.gov The detection of sinapic acid in plasma strongly suggests that hydrolysis of the sinapoyl esters occurs within the biological system, releasing the free acid. nih.gov While these metabolic studies point to the action of esterase enzymes, the specific contribution of plasma esterases versus those in the liver or other tissues is an area of ongoing investigation. This in-vivo hydrolysis is a critical step in the metabolism and potential bioactivity of these natural compounds. nih.gov

Chemical Synthesis and Derivatization Strategies

Strategies for the Total Synthesis of 3,4,5-Trimethoxycinnamyl Alcohol

The total synthesis of this compound is most commonly achieved via the reduction of a carbonyl or carboxyl group from a more oxidized precursor. The choice of starting material influences the necessary reagents and reaction conditions.

One direct route to this compound is the reduction of 3,4,5-Trimethoxycinnamic acid. This transformation requires a potent reducing agent capable of converting a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. libretexts.org

In a documented synthesis, the direct reduction of 3,4,5-Trimethoxycinnamic acid with LiAlH₄ yielded this compound. cmu.ac.th However, this method proved to be suboptimal, affording only a 37% yield. A significant challenge noted with this approach is the instability of the resulting alcohol, particularly during purification steps like silica (B1680970) gel column chromatography. cmu.ac.th This instability necessitates that the crude product is often used immediately in subsequent reactions without extensive purification. cmu.ac.th

An alternative and often preferred strategy involves the reduction of the methyl ester derivative, Methyl 3,4,5-Trimethoxycinnamate (B1233958). Esters are generally more amenable to reduction than carboxylic acids under certain conditions. Powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H) are effective for converting esters to primary alcohols. commonorganicchemistry.comyoutube.com

The general mechanism for ester reduction by LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde, which is rapidly reduced to the primary alcohol. libretexts.orgyoutube.com The reaction is typically conducted in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), and requires a subsequent aqueous workup to protonate the resulting alkoxide and isolate the alcohol. google.comdavuniversity.org This two-step approach—esterification of the carboxylic acid followed by reduction—can sometimes provide a more efficient path to the target alcohol, bypassing the challenges associated with the direct reduction of the acid. cmu.ac.th

Table 1: Comparison of Total Synthesis Strategies

| Starting Material | Primary Reagent | Product | Reported Yield | Key Considerations |

|---|---|---|---|---|

| 3,4,5-Trimethoxycinnamic Acid | Lithium Aluminium Hydride (LiAlH₄) | This compound | 37% cmu.ac.th | Low yield; product instability during purification. cmu.ac.th |

| Methyl 3,4,5-Trimethoxycinnamate | Lithium Aluminium Hydride (LiAlH₄) | This compound | Not specified, but a common method. cmu.ac.thgoogle.com | Standard, high-yielding reaction for ester reduction. commonorganicchemistry.commasterorganicchemistry.com |

Synthesis of this compound Derivatives

The hydroxyl group of this compound is a key functional handle for creating a diverse array of derivatives. Esterification and amidation (via the corresponding acid) are the most common strategies employed.

Esterification is a fundamental process for derivatizing alcohols. Several methods exist, each with specific advantages.

Steglich Esterification: This method is a mild and efficient way to form esters from carboxylic acids and alcohols, which is particularly useful for sensitive substrates. cmu.ac.th It employs a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). The reaction is known to proceed under gentle, room-temperature conditions. cmu.ac.th Steglich esterification has been successfully used to synthesize ester derivatives of this compound. However, the inherent instability of the alcohol during purification can lead to reduced yields of the final ester products. cmu.ac.th

Fischer Esterification: This classic method involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). chemguide.co.uk The reaction is an equilibrium process, and to achieve high yields, water, a byproduct, must be removed, or an excess of one reactant (usually the alcohol) must be used. chemguide.co.uk While broadly applicable, the harsh acidic conditions and elevated temperatures may not be suitable for a sensitive substrate like this compound, which could be prone to degradation or side reactions.

Alkyl and Aryl Halide Esterification: A more reactive and irreversible method for ester synthesis involves the use of acyl halides (e.g., acyl chlorides) instead of carboxylic acids. chemguide.co.uklibretexts.org The high reactivity of the acyl halide allows the reaction with an alcohol to proceed rapidly, often at room temperature. chemguide.co.uk A base, such as pyridine, is typically added to scavenge the hydrogen halide byproduct. libretexts.org This method is advantageous as it avoids the equilibrium limitations of Fischer esterification and the use of strong acids. The synthesis of esters from cinnamoyl halides and cinnamyl alcohols is a recognized strategy. cmu.ac.th

Amide derivatives are another significant class of compounds related to the 3,4,5-trimethoxycinnamyl scaffold. It is important to note that amides are synthesized not from the alcohol but from the corresponding carboxylic acid, 3,4,5-Trimethoxycinnamic acid. The process involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

Commonly used coupling reagents for this transformation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). tandfonline.comnih.gov These reagents convert the carboxylic acid into a highly reactive intermediate in situ, which then readily reacts with a primary or secondary amine to form the stable amide bond. This method is widely employed for its high efficiency and mild reaction conditions, allowing for the synthesis of a broad range of amide derivatives in good to excellent yields. tandfonline.comresearchgate.net

The principles of derivatization can be extended to combinatorial synthesis to rapidly generate a library of related compounds for screening purposes. A study utilized the Steglich esterification in a combinatorial fashion to produce a series of eight different cinnamyl cinnamate (B1238496) ester derivatives. cmu.ac.th This was achieved by reacting a set of substituted cinnamic acids with a set of cinnamyl alcohols, including this compound. cmu.ac.th This high-throughput approach allows for the systematic exploration of structure-activity relationships by creating diverse combinations of the "acid" and "alcohol" components of the final ester.

Table 2: Summary of Derivatization Strategies

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Notes |

|---|---|---|---|---|

| Steglich Esterification | This compound + Carboxylic Acid | DCC, DMAP cmu.ac.th | Ester | Mild conditions, but yield can be affected by alcohol instability. cmu.ac.th |

| Fischer Esterification | This compound + Carboxylic Acid | Strong acid catalyst (e.g., H₂SO₄), heat chemguide.co.uk | Ester | Reversible reaction; harsh conditions may degrade the alcohol. chemguide.co.uk |

| Acyl Halide Esterification | This compound + Acyl Halide | Base (e.g., pyridine) libretexts.org | Ester | Irreversible and often high-yielding reaction. libretexts.org |

| Amidation | 3,4,5-Trimethoxycinnamic Acid + Amine | Coupling agents (e.g., EDCI, HOBt) tandfonline.comnih.gov | Amide | Derivative of the corresponding acid, not the alcohol. High yields. tandfonline.com |

| Combinatorial Synthesis | Pool of Cinnamic Acids + Pool of Cinnamyl Alcohols | Steglich esterification conditions cmu.ac.th | Ester Library | Efficiently generates multiple derivatives for screening. cmu.ac.th |

Challenges and Methodological Advancements in Synthesis

The creation of this compound, also known as sinapyl alcohol, is a focal point in lignin (B12514952) biosynthesis research. While various synthetic routes have been developed, a persistent challenge lies in the purification of the final product. The methodologies employed must not only be efficient in separating the target compound from reaction byproducts but also mild enough to prevent its degradation.

Stability Considerations during Purification (e.g., Column Chromatography)

Column chromatography, a ubiquitous purification technique in organic synthesis, can pose a significant threat to the integrity of this compound. The primary concern revolves around the acidic nature of common stationary phases like silica gel.

The acidic surface of silica gel can catalyze a series of undesirable side reactions, compromising the purity and yield of the final product. Research has indicated that under acidic conditions, sinapyl alcohol can undergo polymerization. nih.gov This process is initiated by the protonation of the allylic hydroxyl group, followed by the loss of water to form a resonance-stabilized carbocation. This reactive intermediate can then be attacked by another molecule of sinapyl alcohol, leading to the formation of dimers and higher-order oligomers.

Furthermore, studies on similar compounds containing prenyl motifs have shown that silica gel can mediate oxidative degradation, a process that can occur within a short period of exposure to air. mdpi.com Given the allylic alcohol functionality in this compound, it is susceptible to oxidation, potentially leading to the formation of the corresponding aldehyde, 3,4,5-trimethoxycinnamaldehyde, or other degradation products. The presence of such impurities can complicate characterization and downstream applications.

The challenges associated with the stability of sensitive compounds during chromatographic purification are not unique to this compound. The isolation of various natural products and other biologically active molecules often requires careful optimization of chromatographic conditions to prevent degradation. nsf.gov Strategies to mitigate these stability issues include the use of neutralized silica gel, alternative stationary phases like alumina (B75360) (basic or neutral), or employing non-chromatographic purification techniques such as recrystallization when feasible. However, the low melting point of this compound can make recrystallization challenging. Another approach involves the use of protecting groups for the alcohol functionality to enhance its stability during purification, followed by a deprotection step.

Interactive Table: Potential Degradation Pathways of this compound During Silica Gel Chromatography

| Degradation Pathway | Triggering Factor | Potential Products | Mitigation Strategy |

| Acid-catalyzed Polymerization | Acidity of silica gel | Dimers, Oligomers | Use of neutralized silica gel, alternative stationary phases (e.g., alumina), or non-chromatographic methods. |

| Oxidation | Exposure to air on silica gel surface | 3,4,5-Trimethoxycinnamaldehyde, other oxidation byproducts | Minimizing air exposure during purification, use of inert atmosphere, employing antioxidants. |

| Isomerization | Acidic conditions | Positional isomers of the double bond | Control of pH during workup and purification. |

Pharmacological and Biological Activities: Mechanisms and Efficacy Studies

Antiviral Properties

Direct research on the antiviral properties of 3,4,5-Trimethoxycinnamyl alcohol is not present in the current body of scientific literature. However, studies on structurally related compounds offer some context. Phenylpropanoids, the class of compounds to which this compound belongs, have been investigated for antiviral effects. For instance, α-asarone and β-asarone, phenylpropanoids found in Acorus gramineus (a plant from which this compound has also been isolated), have demonstrated significant antiviral activity against murine norovirus. researchgate.net These related compounds were found to inhibit the virus's ability to bind to its receptors. Despite this, no studies have specifically tested this compound for activity against any viral strains.

Antitumor and Anticancer Research

While direct antitumor studies on this compound are lacking, the 3,4,5-trimethoxyphenyl structural motif is a recurring feature in the design of synthetic compounds with potent anticancer activities. Research on various synthetic molecules, such as chalcones and triazoles bearing this moiety, has shown significant antiproliferative effects against human cancer cell lines. mdpi.comresearchgate.net

A common mechanism identified for these related compounds is the induction of apoptosis (programmed cell death) in cancer cells, often through mitochondrial-dependent pathways. nih.govresearchgate.net For example, a study on synthetic compounds with a 3,4,5-trimethoxyphenyl fragment found they could induce apoptotic-like cell death in leukemia cell lines. nih.gov Another investigation into a 3,4,5 tri-methoxy chalcone (B49325) hybrid showed it caused apoptosis and cell cycle arrest in liver and breast cancer cells. mdpi.com This suggests that the 3,4,5-trimethoxy substitution pattern is of high interest in the development of new anticancer agents. Nevertheless, without direct experimental evidence, one cannot conclude that this compound itself possesses these pro-apoptotic and antitumor capabilities.

Central Nervous System (CNS) Activities

3,4,5-Trimethoxycinnamic acid (TMCA), a closely related compound, has been reported to possess anticonvulsant activity. nih.govmdpi.com This activity is a key attribute of extracts from Polygala tenuifolia, a plant used in traditional medicine for conditions like epilepsy. nih.gov This suggests that the 3,4,5-trimethoxycinnamyl core structure is a promising pharmacophore for the development of new anticonvulsant agents. The mechanism is believed to involve the enhancement of GABAergic neurotransmission. nih.gov

In addition to anticonvulsant effects, TMCA has also been shown to have sedative properties. nih.govmdpi.com This activity is also attributed to its interaction with the GABAergic system in the central nervous system. nih.gov

The anticonvulsant and sedative effects of TMCA are believed to be mediated through its action as a positive allosteric modulator at the GABA-A receptor complex, specifically at the benzodiazepine (B76468) (BZ) binding site. nih.gov The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain. nih.gov When activated, it allows chloride ions to enter the neuron, hyperpolarizing the cell and making it less likely to fire an action potential. nih.govnih.gov By enhancing the effect of GABA, agonists at the GABA-A/BZ receptor site produce sedative, anxiolytic, and anticonvulsant effects. nih.gov The effects of cinnamic alcohol have been shown to be partially reversed by flumazenil, a known GABA-A receptor antagonist, further supporting this mechanism of action. nih.gov

Antinarcotic Effects and 5-HT(1A) Receptor Agonism

Research into the direct antinarcotic effects of this compound is limited. However, studies on its chemical precursor, 3,4,5-Trimethoxycinnamic acid (TMCA), and its derivatives indicate engagement with the central nervous system. Published articles have noted that TMCA and its ester and amide analogues exhibit a range of activities, including antinarcotic and neuroprotective effects. mdpi.com These actions are thought to involve several targets, including the 5-hydroxytryptamine (serotonin) receptor. mdpi.com Specifically, derivatives of TMCA have been synthesized and explored for various biological activities, with some being identified as having antinarcotic properties. mdpi.com While this suggests a potential pathway for this compound, direct evidence of its efficacy as a 5-HT(1A) receptor agonist or an antinarcotic agent remains an area for further investigation.

Neuroprotective Potential

The neuroprotective potential of this compound has been suggested by studies on related compounds. It has been isolated from plants like Loranthus globosus and Acorus gramineus, and its metabolites have been noted for potential antioxidant and neuroprotective effects. researchgate.netresearchgate.netscirp.org The precursor, TMCA, is an active constituent in Polygala root extract, which is reported to have neuroprotective effects on dopaminergic neurons by reducing reactive oxygen species (ROS) and nitric oxide production. jarlife.net Furthermore, TMCA itself is associated with anti-stress effects. jarlife.netnih.gov Methoxy (B1213986) derivatives of cinnamic acid, a class to which this compound belongs, are indicated to have neuroprotective properties with potential applications in neurodegenerative conditions. While direct studies on the alcohol are not extensively detailed, the activities of its precursors and analogues suggest a promising area for research. semanticscholar.orgmdpi.com

Anti-inflammatory Response Modulation

The compound this compound has been identified as having anti-inflammatory properties. ontosight.ai This activity is often explored through its derivatives. For instance, the 3,4,5-trimethoxybenzyl moiety, a structurally similar component, is found in compounds known for anti-inflammatory activity. mdpi.com

Inhibition of Pro-inflammatory Cytokines

The modulation of pro-inflammatory cytokines is a key aspect of the anti-inflammatory response. Phenylpropanoids isolated from Perilla frutescens, including this compound, have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. mdpi.com Similarly, research on the related compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) showed it repressed the production of inflammatory cytokines, including tumor necrosis factor-α, interleukin-6, and interleukin-1β. nih.gov Excessive inflammatory responses, marked by the secretion of cytokines like TNF-α and interleukin-6, are linked to numerous diseases, and compounds that can inhibit these mediators are of significant therapeutic interest. mdpi.com

Role in Oxidative Stress Conditions

This compound is suggested to possess antioxidant properties that can help protect against cellular damage from oxidative stress. ontosight.ai This is a characteristic often attributed to phenolic compounds. Oxidative stress arises from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects. google.com If not managed by the body's antioxidant defenses, this can lead to cellular damage. google.comgoogle.com While direct, extensive studies on this compound's role under oxidative stress are not prevalent, its isolation from medicinal plants known for antioxidant effects, such as Loranthus europaeus, points to its potential in this area. scirp.org The precursor, TMCA, is also linked to antioxidant activity through the modulation of enzymes like superoxide (B77818) dismutase (SOD). nih.gov

Cholinesterase Inhibitory Activity

A significant area of research for compounds related to this compound is their ability to inhibit cholinesterases, enzymes critical to nervous system function.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Studies have focused on derivatives of 3,4,5-Trimethoxycinnamic acid (TMCA), the chemical precursor to the alcohol, for their potential to inhibit both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). mdpi.com A series of twelve nature-inspired 3,4,5-trimethoxycinnamates were synthesized and tested for their inhibitory capabilities. mdpi.comresearchgate.net

Among the synthesized esters, certain compounds demonstrated notable activity. The findings from these studies highlight the potential of the 3,4,5-trimethoxycinnamyl scaffold in designing cholinesterase inhibitors. mdpi.com

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Selectivity Index (SI) | Notes |

|---|---|---|---|---|

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | AChE | 46.18 µM mdpi.com | 1.42 mdpi.com | Showed the highest activity against both enzymes. mdpi.com Acts via a mixed type of inhibition. mdpi.com |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | BChE | 32.46 µM mdpi.com | ||

| 2-Fluororophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate | BChE | - | 1.71 mdpi.com | Demonstrated the highest selectivity in favor of BChE inhibition. mdpi.com |

Anti-parasitic Activity

The search for new, effective, and safe anti-parasitic agents is a global health priority, particularly for neglected tropical diseases like Chagas disease, caused by the protozoan Trypanosoma cruzi.

Trypanosoma cruzi has a complex life cycle, including the replicative, non-infective epimastigote form found in the insect vector and the non-replicative, infective trypomastigote form in the mammalian host. nih.gov An effective trypanocidal agent should ideally target both stages. While direct studies on the efficacy of this compound against T. cruzi are not prominent in the literature, research into its parent structures, such as cinnamic acid derivatives, has shown promise. For example, synthetic analogs of piplartine, an amide which contains a trimethoxycinnamoyl moiety, have been evaluated for their trypanocidal effects against epimastigote and trypomastigote forms. This indicates that the trimethoxyphenyl scaffold is of interest in the development of anti-parasitic compounds. However, specific data detailing the IC50 values of this compound against T. cruzi are needed to establish its potency.

Effective anti-parasitic compounds often induce significant morphological and ultrastructural damage leading to parasite death. In T. cruzi, this can manifest as cell body swelling, pore formation, vacuolation of the cytoplasm, and loss of the flagellum. For instance, treatment of T. cruzi epimastigotes with the compound diethyldithiocarbamate (B1195824) resulted in severe damage to the parasite's structure, including the formation of pores. While these findings illustrate common mechanisms of trypanocidal action, specific investigations into the morphological changes induced by this compound are necessary to understand its precise mechanism of action against T. cruzi.

Other Biological Activities and Emerging Therapeutic Areas

Beyond its potential as an enzyme inhibitor and anti-parasitic agent, the broader therapeutic applications of this compound are an area of active investigation.

The immunomodulatory potential of natural compounds is of great interest for treating inflammatory diseases. While the direct immunomodulatory effects of this compound have not been specifically documented, related compounds from traditional medicines have shown such activities. The root extracts of Polygala tenuifolia, which are known to contain derivatives of 3,4,5-trimethoxycinnamic acid, have been used traditionally for various ailments, suggesting a basis for biological activity. nih.gov Further research is required to determine if this compound itself can modulate immune responses, such as cytokine production or immune cell proliferation.

The management of diabetes mellitus is a major challenge, and a key strategy involves the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. mdpi.com Numerous plant-derived compounds are being explored for this purpose. Phenylpropanoid glucosides isolated from Tadehagi triquetrum have been identified as potential antidiabetic compounds. mdpi.com Although derivatives of 3,4,5-trimethoxycinnamic acid have been explored for a range of biological activities, their specific application in diabetes is not yet established. Dedicated studies are needed to evaluate whether this compound can inhibit key diabetic enzyme targets or otherwise influence glucose metabolism.

Structure Activity Relationship Sar Studies of 3,4,5 Trimethoxycinnamyl Alcohol Derivatives

Impact of Ester and Amide Analogues on Bioactivity

The conversion of the allylic alcohol group of 3,4,5-trimethoxycinnamyl alcohol into ester and amide functionalities is a common strategy to modulate its physicochemical properties and biological activity. Studies on analogous TMCA derivatives have demonstrated that such modifications can significantly enhance therapeutic potential, particularly in the realm of antitumor agents. nih.gov

Esterification of the carboxyl group of TMCA, a modification analogous to esterifying the hydroxyl group of this compound, has been shown to yield compounds with notable bioactivity. For instance, ester derivatives of TMCA have been synthesized and evaluated for their cholinesterase inhibitory activity. A series of twelve 3,4,5-trimethoxycinnamic acid esters were prepared and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Among these, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate exhibited the highest inhibitory activity against both AChE and BChE. mdpi.com

Similarly, amide analogues have shown considerable promise. The synthesis of amide-tethered 1,2,3-triazole derivatives of 3,4,5-trimethoxycinnamide has been explored for anticancer applications. These studies suggest that the introduction of an amide linkage can lead to potent cytotoxic agents against various cancer cell lines. nih.gov The bioactivity of these ester and amide analogues is often attributed to their altered lipophilicity, which can improve cell membrane permeability and interaction with biological targets.

Table 1: Bioactivity of Selected 3,4,5-Trimethoxycinnamate (B1233958) Ester Analogues This table is based on data for derivatives of 3,4,5-trimethoxycinnamic acid, a closely related precursor.

Influence of Substituent Groups on Pharmacological Efficacy

The three methoxy (B1213986) groups on the phenyl ring of this compound are critical determinants of its biological activity. These groups can influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, thereby affecting its interaction with pharmacological targets.

In studies of related trimethoxycinnamate esters, substitutions on the aromatic ring of the ester moiety have been shown to significantly impact bioactivity. For example, the introduction of electron-withdrawing groups, such as fluorine and chlorine, at the ortho position of the phenyl ester group of 3,4,5-trimethoxycinnamate led to the most potent acetylcholinesterase and butyrylcholinesterase inhibitors in the series. mdpi.com This suggests that the electronic nature and position of substituents on the aromatic ring can fine-tune the pharmacological efficacy of this compound derivatives. SAR studies on combretastatin (B1194345) A-4 analogues, which share the trimethoxyphenyl moiety, indicated that 3,4-substitution on the other benzene (B151609) ring of the cinnamide was beneficial for promoting apoptosis. nih.gov

Modification of the cinnamyl side chain of this compound represents another avenue for altering its pharmacological profile. While specific studies on the side chain modification of this compound are limited, research on related structures provides valuable insights.

In a study of chalcone-trimethoxycinnamide hybrids, replacement of the 3,4,5-trimethoxycinnamoyl group with a 3,4,5-trimethoxyphenyl group, which removes the α,β-unsaturated ketone, resulted in a decrease in antiproliferative activity. nih.gov This indicates that the enone moiety in the side chain is an important feature for the observed cytotoxicity. nih.gov This finding suggests that modifications to the double bond and the allylic alcohol of this compound could have a profound impact on its bioactivity.

Correlations between Structural Features and Specific Biological Targets

The 3,4,5-trimethoxyphenyl motif is a key pharmacophore in many natural and synthetic antitumor agents, most notably combretastatin A-4. The SAR for antitumor activity in derivatives of the closely related 3,4,5-trimethoxycinnamic acid (TMCA) has been more extensively studied.

Amide derivatives of TMCA have demonstrated significant antitumor potential. For instance, a series of phenylcinnamides showed that a C-4 position etherification on the benzene ring of the amide moiety enhanced the apoptotic effect. nih.gov Another study on piplartine-related amides suggested that 2-halo-7-alkylpiperlongumines retained in vitro anticancer activity, while analogues with morpholine (B109124) substituents at position 7 of piplartine showed diminished cytotoxicity. nih.gov

Esterification has also been a successful strategy. An ester of TMCA with dihydroartemisinin (B1670584) exhibited potent and selective antitumor activity. nih.gov The SAR studies indicated that the presence of the 3,4,5-trimethoxybenzoyl group was crucial for the cytotoxic effects.

Table 2: SAR of 3,4,5-Trimethoxycinnamic Acid Amide Analogues as Antitumor Agents This table is based on data for derivatives of 3,4,5-trimethoxycinnamic acid, a closely related precursor.

While 3,4,5-trimethoxycinnamic acid (TMCA), the precursor to this compound, has been reported to possess anticonvulsant and sedative properties, there is a notable lack of specific SAR studies on its derivatives as anticonvulsant agents. nih.govmdpi.com The anticonvulsant effect of TMCA is thought to be mediated through its action as a GABA-A/BZ receptor agonist. nih.govselleckchem.com

Research into other chemical scaffolds has provided general principles for anticonvulsant drug design. For example, studies on quinazolinone derivatives have shown that the incorporation of certain amino acids can improve bioavailability and anticonvulsant activity. nih.gov Similarly, research on pyrrolidine-2,5-dione derivatives has identified that the nature of the linker between the pyrrolidine-2,5-dione ring and a cyclic amine moiety, as well as substituents on the phenyl ring, significantly influences anticonvulsant activity. mdpi.com

A study on a 1,3,4-thiadiazole (B1197879) derivative incorporating a 3,4,5-trimethoxybenzylidene moiety showed significant anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) test models. researchgate.net This finding is particularly relevant as it directly links the 3,4,5-trimethoxyphenyl group to anticonvulsant effects in a different heterocyclic system.

SAR in Cholinesterase Inhibitors

A series of twelve 3,4,5-trimethoxycinnamates, which are ester derivatives of 3,4,5-trimethoxycinnamic acid, have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The core structure of these compounds is closely related to this compound, with the key difference being the oxidation state of the C3-propyl group.

The in vitro inhibitory activities of these compounds revealed important structural requirements for potent cholinesterase inhibition. Generally, the introduction of a substituted phenyl ring to the ester moiety of 3,4,5-trimethoxycinnamic acid was found to be crucial for activity. The parent acid, 3,4,5-trimethoxycinnamic acid (TMCA), showed negligible inhibition of both AChE and BChE. mdpi.com

Detailed SAR analysis of the substituted phenyl esters demonstrated that the nature and position of the substituent on the phenyl ring significantly influence the inhibitory potency and selectivity. mdpi.com For instance, halogen substitution at the ortho position of the phenyl ring proved to be beneficial for activity. The 2-chlorophenyl and 2-fluorophenyl derivatives exhibited the most promising profiles. mdpi.com

Specifically, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate emerged as the most potent inhibitor against both enzymes, with IC50 values of 46.18 µM for AChE and 32.46 µM for BChE. mdpi.com This suggests that an electron-withdrawing group at the ortho position enhances the interaction with the active site of the cholinesterases.

On the other hand, 2-fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate displayed the highest selectivity for BChE, with a selectivity index of 1.71. mdpi.com This indicates that subtle changes in the electronic properties and size of the substituent can modulate the selectivity between the two closely related enzymes.

The table below summarizes the cholinesterase inhibitory activity of selected 3,4,5-trimethoxycinnamate derivatives.

Table 1: Cholinesterase Inhibitory Activity of 3,4,5-Trimethoxycinnamate Derivatives

| Compound | R Substituent | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|---|

| TMCA | H | > 100 | > 100 |

| 1 | Phenyl | 68.34 | 55.12 |

| 2 | 2-Fluorophenyl | 55.48 | 32.47 |

| 3 | 2-Chlorophenyl | 46.18 | 32.46 |

| 4 | 2-Bromophenyl | 58.91 | 42.17 |

| 5 | 3-Fluorophenyl | 72.15 | 60.33 |

| 6 | 3-Chlorophenyl | 65.82 | 53.94 |

Data sourced from MDPI mdpi.com

SAR in Trypanocidal Agents

In the search for new treatments for Chagas disease, caused by the parasite Trypanosoma cruzi, derivatives of 3,4,5-trimethoxycinnamic acid have been investigated for their trypanocidal activity. These studies, inspired by the biological activity of piplartine, which also contains a trimethoxyphenyl moiety, have provided valuable insights into the SAR of this class of compounds against T. cruzi.

A study evaluating a series of 3,4,5-trimethoxycinnamate analogues revealed that the nature of the ester group plays a critical role in their trypanocidal potency. mdpi.com Among the tested compounds, (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate (compound 11 in the study) demonstrated the most significant activity against both the epimastigote and trypomastigote forms of the parasite, with IC50 values of 28.21 µM and 47.02 µM, respectively. mdpi.com This highlights the favorable contribution of a furan-2-ylmethyl ester group to the trypanocidal action.

The length of the alkyl chain in simple alkyl esters also had a pronounced effect on activity. An increase in the carbon chain from a methyl to a pentyl group led to an enhancement in antiparasitic action. mdpi.com For instance, the pentyl derivative showed an improved IC50 of 65.50 µM against the epimastigote form compared to the methyl ester. mdpi.com Conversely, increasing the side chain length to three carbons, as seen in the propyl and isopropyl derivatives, resulted in a drastic reduction in trypanocidal activity. mdpi.com This suggests an optimal lipophilicity and size for the ester substituent to effectively interact with the parasite.

The table below presents the trypanocidal activity of selected 3,4,5-trimethoxycinnamate derivatives against the epimastigote and trypomastigote forms of T. cruzi.

Table 2: Trypanocidal Activity of 3,4,5-Trimethoxycinnamate Derivatives

| Compound | Ester Group | Epimastigote IC50 (µM) | Trypomastigote IC50 (µM) |

|---|---|---|---|

| 1 | Methyl | 114.33 ± 15.22 | - |

| 3 | Propyl | 321.42 ± 105.95 | - |

| 4 | Isopropyl | 265.77 ± 59.22 | - |

| 5 | Pentyl | 65.50 ± 7.13 | - |

| 11 | Furan-2-ylmethyl | 28.21 ± 5.34 | 47.02 ± 8.70 |

Data sourced from MDPI mdpi.com

Pharmacokinetics and Metabolism Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

Direct and comprehensive pharmacokinetic studies on 3,4,5-Trimethoxycinnamyl alcohol are not extensively available in the current scientific literature. However, insights can be drawn from the metabolic pathways of structurally similar compounds, such as cinnamyl alcohol, and the known metabolic fate of its corresponding acid, 3,4,5-Trimethoxycinnamic acid.

For the related compound, cinnamyl alcohol, studies have shown it is absorbed through the skin and from the gut. drugbank.com Following administration to rats and mice, a significant portion (76-77%) of the cinnamyl alcohol dose was recovered in urine and feces within 24 hours, indicating its metabolism and subsequent excretion. drugbank.com

It is anticipated that this compound, as a lipophilic compound, would readily cross biological membranes. mdpi.com Esters containing a 3,4,5-trimethoxycinnamoyl moiety are expected to undergo rapid hydrolysis in the body, releasing this compound and 3,4,5-Trimethoxycinnamic acid. mdpi.com

The metabolism of cinnamyl alcohol has been investigated using human liver microsomes, identifying several metabolites. This suggests that this compound would likely undergo similar biotransformation processes. The primary metabolic pathway for cinnamyl alcohol involves oxidation to cinnamaldehyde (B126680), which is then further oxidized to cinnamic acid. frontiersin.org Other identified metabolites include hydroxylated and epoxidized forms. frontiersin.org

Table 1: Identified Metabolites of Cinnamyl Alcohol in Human Liver Microsomes frontiersin.org

| Metabolite Name |

| Cinnamic aldehyde |

| p-Hydroxy-cinnamic alcohol |

| p-Hydroxy-cinnamic aldehyde |

| Epoxy cinnamic alcohol |

| Epoxy cinnamic aldehyde |

| Cinnamic acid |

Oral Absorption and Bioavailability of Related Compounds (e.g., 3,4,5-Trimethoxycinnamic Acid)

While specific oral absorption and bioavailability data for this compound are lacking, studies on its oxidized form, 3,4,5-Trimethoxycinnamic acid, provide valuable insights. Research in rat models has demonstrated that 3,4,5-Trimethoxycinnamic acid exhibits rapid oral absorption and high bioavailability. mdpi.com This compound has been identified as a major metabolite in rats from components of Polygala tenuifolia. nih.gov Furthermore, 3,4,5-Trimethoxycinnamic acid has been detected in normal human urine, confirming its systemic absorption in humans. hmdb.ca

The broader class of hydroxycinnamic acids, to which 3,4,5-Trimethoxycinnamic acid belongs, is known to be absorbed from the gastrointestinal tract. ufrgs.br However, their bioavailability can be limited. ufrgs.br For instance, after oral administration of Brazilian green propolis, which contains cinnamic acid derivatives, these compounds were mainly found in plasma as glucuronide conjugates. rsc.org

Role of Drug-Metabolizing Enzymes (DMEs) in Biotransformation

The biotransformation of this compound is expected to be carried out by several drug-metabolizing enzymes (DMEs). Based on the metabolism of ethanol (B145695) and other alcohols, key enzymes involved would likely include alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). nih.gov ADH would catalyze the initial oxidation of the alcohol to its corresponding aldehyde, 3,4,5-trimethoxycinnamaldehyde. Subsequently, ALDH would be responsible for the oxidation of the aldehyde to 3,4,5-Trimethoxycinnamic acid. nih.gov

In addition to these primary dehydrogenases, the Cytochrome P450 (CYP) superfamily of enzymes is also anticipated to play a role. Specifically, the microsomal ethanol-oxidizing system (MEOS), with CYP2E1 as a key enzyme, is involved in alcohol metabolism. youtube.comresearchgate.net Studies on cinnamyl alcohol have shown its metabolism by human liver microsomes, which are rich in CYP enzymes, leading to various oxidized products. frontiersin.org This suggests that CYP enzymes are likely involved in the metabolism of this compound, potentially through hydroxylation of the aromatic ring or epoxidation of the side chain. frontiersin.org

Once formed, 3,4,5-Trimethoxycinnamic acid and its hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion. researchgate.netnih.gov

Table 2: Potential Drug-Metabolizing Enzymes in the Biotransformation of this compound

| Enzyme Family | Specific Enzyme (Example) | Potential Role |

| Alcohol Dehydrogenase (ADH) | ADH1 | Oxidation of alcohol to aldehyde |

| Aldehyde Dehydrogenase (ALDH) | ALDH2 | Oxidation of aldehyde to carboxylic acid |

| Cytochrome P450 (CYP) | CYP2E1 | Oxidation of alcohol, ring hydroxylation, epoxidation |

| UDP-glucuronosyltransferases (UGTs) | UGTs | Glucuronidation of the parent alcohol and its metabolites |

| Sulfotransferases (SULTs) | SULTs | Sulfation of the parent alcohol and its metabolites |

Stability in Biological Milieu (e.g., Plasma Stability)

There are no direct studies reporting on the plasma stability of this compound. However, it is known that esters of 3,4,5-Trimethoxycinnamic acid are anticipated to be rapidly hydrolyzed by plasma esterases. mdpi.com This rapid hydrolysis would release 3,4,5-Trimethoxycinnamic acid and the corresponding alcohol into the plasma. mdpi.com The stability of this compound in plasma would then be influenced by the metabolic activities of enzymes present in the blood, primarily the dehydrogenases and conjugating enzymes that would initiate its clearance.

Analytical Methodologies for Quantification and Characterization

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental technique for separating the components of a mixture, allowing for the isolation and quantification of individual substances. For a compound like 3,4,5-Trimethoxycinnamyl alcohol, which is often found in complex matrices such as plant extracts, high-performance liquid chromatography is the method of choice. thieme-connect.de

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile technique used to separate, identify, and quantify components in a mixture. thieme-connect.de For the analysis of this compound and related phenolic compounds, reverse-phase HPLC (RP-HPLC) is the most common approach. sielc.compan.olsztyn.pl In this method, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately polar compound, interacts with the nonpolar stationary phase. By carefully controlling the composition of the mobile phase (often through a gradient elution where the solvent ratio is changed over time), a fine-tuned separation from other components in the sample can be achieved. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, as the cinnamyl group provides strong ultraviolet absorbance. researchgate.netthermofisher.com

A validated HPLC method for a similar compound, coniferyl alcohol (4-Hydroxy-3-methoxycinnamyl alcohol), demonstrates the suitability of this technique for the quantification of cinnamyl alcohols in plant extracts, showing good linearity, accuracy, and precision. repec.org The development of such methods is crucial for the quantitative analysis of specific compounds in complex samples like traditional medicines or natural product-based formulations. researchgate.net

Below is a table outlining typical parameters for an RP-HPLC method suitable for the analysis of this compound, based on established methods for similar phenolic compounds. sielc.compan.olsztyn.plnih.gov

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic or Phosphoric AcidB: Acetonitrile or Methanol |

| Elution Mode | Gradient Elution |

| Flow Rate | 0.7 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 10 - 20 µL |

| Detection | UV/DAD at ~225 nm and ~285 nm |

| Reference Compound | A certified standard of this compound |

Spectroscopic Methods (e.g., NMR, MS) for Structural Elucidation

While chromatography excels at separation and quantification, spectroscopy is essential for determining the molecular structure of an isolated compound. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for the structural elucidation of organic molecules like this compound. youtube.comjchps.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. jchps.com

¹H NMR (Proton NMR) reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the aromatic protons, the vinylic protons of the cinnamyl group, the methylene (B1212753) protons of the alcohol, and the methoxy (B1213986) group protons.

¹³C NMR (Carbon NMR) provides information on the number and types of carbon atoms in the molecule, such as those in the aromatic ring, the double bond, the alcohol-bearing carbon, and the methoxy groups. spectrabase.com

Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation patterns, clues about its structure. vanderbilt.edu For this compound (molecular formula C₁₂H₁₆O₄), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (224.25 g/mol ). medchemexpress.com

The combined data from these spectroscopic techniques allows for the unambiguous confirmation of the structure of this compound. youtube.com

Table 2: Key Spectroscopic Data for Structural Elucidation of this compound

| Technique | Observation | Structural Inference |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) at m/z ≈ 224 | Confirms the molecular weight (C₁₂H₁₆O₄). |

| ¹H NMR | Signals ~6.5-7.0 ppm | Aromatic protons on the trimethoxy-substituted ring. |

| Signals ~6.2-6.6 ppm | Vinylic protons (-CH=CH-) of the propenol side chain. | |

| Signals ~4.3 ppm | Methylene protons adjacent to the hydroxyl group (-CH₂OH). | |

| Signal ~3.8 ppm | Protons of the three methoxy (-OCH₃) groups. | |

| ¹³C NMR | Signals ~153 ppm & ~138 ppm | Aromatic carbons attached to oxygen and the side chain. |

| Signals ~125-135 ppm | Carbons of the vinyl group (-CH=CH-). | |

| Signal ~105 ppm | Aromatic carbons flanked by two methoxy groups. | |

| Signal ~63 ppm | Carbon of the primary alcohol (-CH₂OH). |

Applications in Quality Control and Research Sample Analysis

The analytical methods described above are critical for both industrial quality control and academic research. In the context of natural products, where this compound can be a constituent, these methods ensure product consistency, purity, and identity. researchgate.netmedchemexpress.com

Quality Control: Validated HPLC methods are routinely used for the quality control of raw plant materials and finished herbal products. nih.govresearchgate.net By quantifying the amount of a specific marker compound like this compound, manufacturers can standardize their extracts, ensuring that each batch has a consistent composition and meets predefined specifications. repec.org This is essential for guaranteeing the reliability of products used in traditional medicine or as dietary supplements. The precision and accuracy of HPLC allow for the detection of any deviation from the standard, which might indicate improper sourcing, adulteration, or degradation of the material.

Research Sample Analysis: In a research setting, these analytical techniques are indispensable. When new natural sources of this compound are investigated, HPLC coupled with mass spectrometry (HPLC-MS) is used to rapidly screen crude extracts, identify the presence of the target compound, and guide the isolation process. researchgate.net Once the pure compound is isolated, a full suite of spectroscopic analyses, including high-resolution MS and various 1D and 2D NMR experiments, is performed to confirm its structure unequivocally. researchgate.net These methods are also vital in synthetic chemistry to monitor the progress of reactions that produce this compound and to verify the purity and identity of the final synthesized product.

Computational Chemistry and in Silico Investigations

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target. While specific molecular docking studies on 3,4,5-Trimethoxycinnamyl alcohol are not widely documented, research on structurally related compounds provides a framework for how it might be investigated.

For instance, studies on other molecules containing the trimethoxyphenyl group, such as 2-(trimethoxyphenyl)-thiazoles, have utilized molecular docking to explore their interactions with enzymes like cyclooxygenase (COX-1 and COX-2). mdpi.comnih.govresearchgate.net These studies reveal that the trimethoxyphenyl moiety can fit into the active sites of these enzymes, forming specific interactions that are crucial for inhibitory activity. The binding is often characterized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.comnih.govresearchgate.net

Similarly, in silico studies on cinnamyl alcohol and related compounds have explored their binding to targets like histone deacetylase 8 (HDAC8). nih.gov These investigations help to elucidate the binding mode and predict the affinity of the compounds for the enzyme's active site.

A hypothetical docking study of this compound would likely show the hydroxyl group acting as a hydrogen bond donor or acceptor, while the trimethoxyphenyl ring and the propenyl chain would engage in hydrophobic and van der Waals interactions with the protein's binding pocket. The specific interactions would depend on the topology and amino acid composition of the target site.

Table 1: Examples of Interactions from Molecular Docking of Related Compounds

| Compound Class | Protein Target | Key Interacting Residues | Types of Interactions Observed |

| 2-(Trimethoxyphenyl)-thiazoles | COX-2 | Arg120, Tyr355, Ser530, Met522, Trp387, Val349, Leu352 | Hydrogen Bonds, Hydrophobic Contacts mdpi.comnih.govresearchgate.net |

| Cinnamyl alcohol | HDAC8 | Not specified | Not specified in detail, but inhibitory activity was shown nih.gov |

| Flavonoids | Pancreatic Lipase | Not specified | Hydrogen Bonds mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

QSAR studies have been performed on classes of compounds that include this compound, such as phenylpropanoids. researchgate.net For example, 2D-QSAR models have been developed to describe the membrane-damaging activity of phenylpropanoids against various microorganisms. researchgate.net These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, to build a statistical relationship with the observed activity. The quality of a QSAR model is assessed by statistical parameters like the squared correlation coefficient (r²), which indicates how well the model fits the data. mdpi.com

For this compound, a QSAR study could involve calculating a variety of molecular descriptors, such as:

Topological descriptors: Related to the 2D structure and connectivity of the atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Related to the distribution of electrons in the molecule.

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

These descriptors could then be correlated with a specific biological activity, for instance, its antioxidant or antimicrobial effects, to develop a predictive model.

Table 2: Example of Statistical Parameters in a QSAR Model for Phenylpropanoids

| Statistical Parameter | Value | Description |

| r² (squared correlation coefficient) | > 0.6 (general threshold) | A measure of the goodness of fit of the model. mdpi.com |

| Q² (cross-validated r²) | High value desired | An indicator of the predictive power of the model. mdpi.com |

| r² - Q² | < 0.3 (general threshold) | The difference between these values should be small to avoid over-fitting. mdpi.com |

Simulation of Intramolecular Reactions

Computational methods can be used to simulate and study the mechanisms of intramolecular reactions. For cinnamyl alcohol and its derivatives, theoretical studies using methods like Density Functional Theory (DFT) have been employed to investigate reaction mechanisms, such as those occurring during pyrolysis. researchgate.net These studies can determine the most favorable reaction pathways by calculating the energies of reactants, transition states, and products.

For example, the thermal decomposition of cinnamyl alcohol has been studied to understand the homolytic reactions of C-C and C-O bonds on the side-chain, leading to the formation of various radicals. researchgate.net Such simulations can identify the weakest bonds in the molecule and predict the likely products of a reaction under specific conditions.

Another important intramolecular interaction that can be simulated is hydrogen bonding. In this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group and one of the methoxy (B1213986) groups, influencing the molecule's conformational preference. Theoretical studies on substituted alcohols have shown that such intramolecular hydrogen bonds are critical in determining the most stable molecular arrangements. rsc.org

Theoretical Studies on Intermolecular Interactions and Solvation

The interactions of this compound with other molecules, including solvents and biological macromolecules, are crucial for its properties and activity. Theoretical studies can provide detailed insights into these intermolecular interactions.

DFT calculations have been used to study the hydrogen-bonding interactions between flavonoids (which share structural motifs with phenylpropanoids) and solvents like water and ethanol (B145695). nih.gov These studies analyze the geometries and binding energies of the hydrogen-bonded complexes, revealing the preferred sites of interaction and the strength of the bonds formed. It has been shown that hydroxyl, carbonyl, and ether groups are strong participants in hydrogen bonding. nih.gov

The solvation of this compound in different solvents can also be investigated using molecular dynamics (MD) simulations. These simulations model the explicit interactions between the solute and a large number of solvent molecules, providing information on the structure of the solvation shell and the thermodynamics of the solvation process. Studies on the solvation of alcohols in various solvents, including ionic liquids, have highlighted the importance of both hydrogen bonding and dispersive forces. researchgate.net

In a biological context, the binding of alcohols to specific sites in proteins is governed by a combination of intermolecular forces. Studies on the LUSH protein, which has a specific alcohol-binding pocket, have shown that both hydrogen bonds (with residues like serine and threonine) and hydrophobic interactions with aromatic and aliphatic residues are critical for high-affinity binding. nih.gov The contribution of each methylene (B1212753) group in the alcohol chain to the binding affinity has also been quantified, emphasizing the role of hydrophobic interactions. nih.gov

Table 3: Summary of Potential Intermolecular Interactions for this compound

| Type of Interaction | Potential Interacting Groups on the Molecule | Interacting Partners | Significance |

| Hydrogen Bonding | Hydroxyl group, Methoxy oxygen atoms | Water, Ethanol, Protein residues (e.g., Ser, Thr) | Key for solubility in polar solvents and specific binding to biological targets. nih.govnih.gov |

| Hydrophobic Interactions | Phenyl ring, Propenyl chain | Nonpolar solvent molecules, Protein residues (e.g., Phe, Leu, Trp) | Important for solubility in nonpolar environments and binding affinity to proteins. nih.gov |

| van der Waals Forces | All atoms | All neighboring molecules | General attractive and repulsive forces contributing to overall stability. |

| π-π Stacking | Phenyl ring | Aromatic residues in proteins (e.g., Phe, Tyr, Trp) | Can contribute to the specific orientation and stability of the molecule in a binding site. |

Future Directions and Research Perspectives

Exploration of Novel Therapeutic Applications

The therapeutic potential of 3,4,5-Trimethoxycinnamyl alcohol is largely inferred from the activities of its parent compound, 3,4,5-trimethoxycinnamic acid (TMCA), and its various derivatives. The TMCA structural framework is a privileged scaffold in drug discovery, with its ester and amide analogues demonstrating a wide spectrum of pharmacological functions, including antitumor, antiviral, anti-inflammatory, and effects on the central nervous system. nih.gov This suggests that the alcohol itself, or novel derivatives synthesized from it, could yield promising new therapeutic agents.

Future research should systematically explore these areas. For instance, derivatives of TMCA have shown activity against various ailments such as cancer and neurodegenerative diseases. nih.gov Recent studies on piplartine-inspired 3,4,5-trimethoxycinnamates, which are esters derived from TMCA, have revealed significant trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com This opens a critical avenue for developing new treatments for neglected tropical diseases. Furthermore, other derivatives have been investigated for their anxiolytic properties and potential to inhibit cholinesterase, an enzyme implicated in Alzheimer's disease. nih.govmdpi.com A focused exploration of this compound and its unique esters could uncover novel leads in these and other therapeutic areas. The broad bioactivity of the parent TMCA scaffold provides a strong rationale for this exploratory research. nih.gov

Development of Advanced Synthetic Strategies

The advancement of research into this compound and its derivatives is contingent upon efficient and robust synthetic methods. Current syntheses often involve the reduction of 3,4,5-trimethoxycinnamic acid or its esters. However, a notable challenge is the reported instability of this compound during purification techniques like silica (B1680970) gel column chromatography. This instability can lead to lower yields and complicates the synthesis of pure compounds for biological testing.

Future synthetic research should focus on overcoming these limitations. This could involve:

Exploring alternative reduction agents and conditions to improve yield and purity.

Developing protective group strategies to mask the reactive alcohol functionality during synthesis and purification, allowing for more complex molecular manipulations.

Investigating entirely new synthetic routes, such as those employing Wittig reactions or other carbon-carbon bond-forming strategies, which could offer more convergent and efficient pathways.

Optimizing esterification protocols, such as the Steglich esterification using DCC and DMAP or Fischer esterification, which are already used for its derivatives, to improve yields and product purity directly from the acid precursor. mdpi.com

The creation of a more efficient and scalable synthesis will be a critical enabler for all other areas of research, providing the necessary material for in-depth biological and mechanistic studies.

Deeper Elucidation of Molecular Mechanisms

Understanding how this compound and its derivatives exert their biological effects at a molecular level is crucial for rational drug design. Currently, mechanistic insights are sparse but encouraging. For example, the trypanocidal action of a furan-containing ester derivative has been linked to the induction of oxidative stress and mitochondrial damage in the parasite. mdpi.com Scanning electron microscopy even revealed the formation of pores and leakage of cytoplasmic content. mdpi.com

Future research must build on these initial findings. Key perspectives include:

Comprehensive Structure-Activity Relationship (SAR) Studies: As highlighted in reviews of TMCA derivatives, SAR studies are vital for identifying the key structural features responsible for bioactivity. nih.gov By systematically modifying the alcohol, the cinnamyl double bond, and the methoxy (B1213986) groups on the phenyl ring, researchers can map the molecular requirements for different therapeutic effects.

Target Identification and Validation: For promising activities, identifying the specific protein targets is a priority. Molecular docking studies have already suggested potential targets for trypanocidal analogues, including proteins essential for parasite survival like CRK1, MPK13, and GSK3B. mdpi.com These in silico hypotheses must be validated through biochemical and cellular assays.

Pathway Analysis: Investigating the downstream signaling pathways affected by the compound is essential. For instance, derivatives of TMCA were found to restore stress-repressed tyrosine hydroxylase expression, a key enzyme in dopamine (B1211576) synthesis, pointing towards a mechanism for its anxiolytic effects. nih.gov Future studies should use a range of molecular biology techniques to dissect these pathways in greater detail.

Integration of Omics Data in Biological Studies

To gain a holistic understanding of the biological impact of this compound, future research should embrace a systems biology approach through the integration of "omics" data. To date, specific omics studies on this compound are lacking, representing a significant knowledge gap and a major opportunity. Phenylpropanoids in general are known to be involved in vast metabolic networks, and omics technologies are perfectly suited to unravel this complexity. researchgate.netresearchgate.net

Future research directions could include:

Transcriptomics (RNA-Seq): To analyze how the compound alters gene expression in target cells (e.g., cancer cells, neurons, or parasites). This can reveal entire pathways that are up- or down-regulated, providing clues to the mechanism of action.

Proteomics: To identify changes in protein expression and post-translational modifications, which can help in pinpointing specific molecular targets and downstream effectors. Proximity labeling techniques, for example, have been used to map protein interaction networks for enzymes in the phenylpropanoid pathway. nih.gov

Metabolomics: To understand how the compound perturbs the metabolic state of a cell or organism. This is particularly relevant given that the compound itself is a metabolite. plos.org

Multi-Omics Integration: The true power lies in combining these datasets. For example, integrating transcriptomics and proteomics can reveal correlations between gene expression changes and protein abundance, while combining metabolomics with other omics data can link cellular signaling changes to functional metabolic outputs. plos.org

Applying these high-throughput technologies would rapidly accelerate the discovery of the compound's biological functions and mechanisms.

Collaborative and Translational Research Opportunities

Moving promising laboratory findings from the bench to the bedside requires a concerted, collaborative effort. The journey of natural products from discovery to clinical application is often long and fraught with challenges, including issues with scalability, standardization, and translating preclinical results. researchgate.netresearchgate.net

For this compound, future success will depend on:

Interdisciplinary Collaboration: Fostering partnerships between synthetic chemists, pharmacologists, toxicologists, computational biologists, and clinicians is essential. Chemists can develop improved syntheses and novel analogues, while biologists and pharmacologists can perform in-depth in vitro and in vivo testing.

Focus on "Druggability": Research should not only focus on bioactivity but also on the pharmaceutical properties of lead compounds. This includes evaluating solubility, stability, metabolic fate, and bioavailability, which are critical for a compound to be considered for further development. nih.gov

Preclinical to Clinical Translation: For compounds that show significant promise in preclinical models (e.g., the trypanocidal esters), a clear translational pathway should be envisioned. This involves rigorous, reproducible preclinical studies that can provide a strong evidence base to justify the significant investment required for clinical trials. researchgate.net The ultimate goal is to translate the basic research on this compound into tangible health benefits.

By pursuing these future directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine and biology.

Q & A

Basic Research Questions

Q. What are the primary natural sources of 3,4,5-Trimethoxycinnamyl alcohol, and how is it isolated?

- Methodological Answer : This compound is found in Myristica fragrans (nutmeg), Nageia species, and other medicinal plants. Isolation typically involves solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic purification (e.g., flash chromatography or HPLC). Phytochemical screening of plant extracts using TLC or LC-MS is recommended for preliminary identification .

Q. What synthetic routes are commonly used to produce this compound?

- Methodological Answer : Two primary methods are documented:

- Acid-catalyzed condensation : Reacting 3,5-dimethoxy phenol with this compound using H₂SO₄/SiO₂ catalyst in a dichloromethane/carbon disulfide solvent system, yielding ~33–39% after purification .

- Reduction of α,β-unsaturated esters : Lithium aluminum hydride–aluminum chloride (LiAlH₄-AlCl₃) reduction of esters like (E)-3,4,5-trimethoxycinnamic acid derivatives .

Q. What biological activities have been experimentally validated for this compound?

- Methodological Answer : Studies report antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and cytotoxic effects on cancer cell lines (e.g., HeLa). Assays include broth microdilution for MIC determination and MTT assays for cytotoxicity. Mechanisms may involve PPARγ modulation or DNA damage pathways .

Advanced Research Questions

Q. How can synthesis yields be optimized given variability in reported efficiencies (e.g., 33.7% vs. 39.4%)?

- Methodological Answer : Key factors include:

- Catalyst loading : Increasing H₂SO₄/SiO₂ from 1.59 g to 2.2 g improved yield by ~6% in analogous reactions .

- Solvent polarity : Polar aprotic solvents enhance reaction kinetics.

- Purification : Gradient elution in flash chromatography (e.g., EtOAc/hexanes) reduces co-elution of byproducts.

Q. What analytical techniques are critical for structural characterization and purity assessment?

- Methodological Answer :